molecular formula C28H32O15 B13861615 Diosmin-d3

Diosmin-d3

Cat. No.: B13861615
M. Wt: 611.6 g/mol
InChI Key: GZSOSUNBTXMUFQ-SQANUUFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diosmin-d3 is a synthetic flavonoid compound derived from hesperidin, a flavanone glycoside found abundantly in citrus fruits. It is a deuterated form of diosmin, which means that it contains deuterium atoms instead of hydrogen atoms. Diosmin is known for its beneficial pharmacological properties, including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diosmin-d3 is synthesized from hesperidin through a series of chemical reactions. One common method involves the dehydrogenation of hesperidin to form diosmin. This process typically uses an aqueous solution of sodium hydroxide in the presence of iodine and pyridine . Another method involves the bromination of acetyl hesperidin using N-bromosuccinimide, benzoyl peroxide, and chloroform .

Industrial Production Methods

Industrial production of this compound involves the extraction of hesperidin from citrus fruits, followed by its conversion to diosmin through chemical reactions. The process is optimized to achieve high conversion rates and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Diosmin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification for different applications.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, which is a deuterated form of diosmin. Other products may include intermediate compounds and by-products depending on the specific reaction conditions .

Properties

Molecular Formula

C28H32O15

Molecular Weight

611.6 g/mol

IUPAC Name

5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19?,21+,22+,23+,24?,25+,26-,27+,28+/m0/s1/i2D3

InChI Key

GZSOSUNBTXMUFQ-SQANUUFLSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@H](C([C@@H](C(O4)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Origin of Product

United States

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